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4-bromo-5-methyl-3-nitro-1H-

pyrazole

Cat. No.: B1417408 Get Quote

An In-Depth Technical Guide to 4-bromo-5-methyl-3-nitro-1H-pyrazole: Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 4-bromo-5-methyl-3-nitro-1H-
pyrazole, a heterocyclic compound of significant interest to researchers in synthetic chemistry

and drug discovery. The pyrazole core is a well-established pharmacophore, and the specific

arrangement of bromo, methyl, and nitro substituents on this scaffold offers a unique

combination of reactivity and physicochemical properties. This document details the

compound's known physical and chemical characteristics, proposes a detailed synthetic

pathway with mechanistic insights, and explores its potential reactivity for creating diverse

molecular libraries. Furthermore, it outlines standard protocols for its analytical characterization

and discusses its promising applications as a versatile building block in the development of

novel therapeutic agents.

Introduction to the Pyrazole Scaffold and the Target
Molecule
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a

cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of

biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic
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properties.[1][2] Many clinically approved drugs, such as the anti-inflammatory agent

Celecoxib, feature a pyrazole core, highlighting its importance in pharmaceutical design.[3]

4-bromo-5-methyl-3-nitro-1H-pyrazole (CAS No. 70951-96-1, for the isomeric 4-Bromo-3-

methyl-5-nitro-1H-pyrazole) is a substituted pyrazole that presents a compelling profile for

further chemical exploration.[4] The molecule incorporates three key functional groups that

dictate its utility:

A Bromo Group: Positioned at the 4-position, this halogen serves as an excellent synthetic

handle for a variety of cross-coupling reactions, enabling the introduction of diverse

substituents to build molecular complexity.[5]

A Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly

influences the electronic properties of the pyrazole ring. It can also be chemically reduced to

an amino group, providing an additional point for derivatization.

A Methyl Group: This small alkyl group can influence the compound's solubility, lipophilicity,

and steric profile, which are critical parameters for tuning pharmacokinetic properties in drug

candidates.

This guide serves as a technical resource for scientists aiming to leverage the unique chemical

architecture of this compound for synthetic and medicinal chemistry applications.

Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reactivity,

and application. The available data for 4-bromo-5-methyl-3-nitro-1H-pyrazole and its close

isomers are summarized below.

Data Presentation
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Property Value Source

IUPAC Name
4-bromo-5-methyl-3-nitro-1H-

pyrazole
-

CAS Number
70951-96-1 (Isomer: 4-Bromo-

3-methyl-5-nitro-1H-pyrazole)
[4]

Molecular Formula C₄H₄BrN₃O₂ [4][6]

Molecular Weight 206.00 g/mol [4][6]

Appearance Colorless crystal [6]

Solubility Low solubility in water [6]

Stability

Reported to have moderate to

high stability, but is susceptible

to degradation by heat and

light.

[6]

Synthesis and Mechanistic Insights
A robust synthetic protocol is essential for accessing sufficient quantities of the target molecule

for research purposes. While specific literature on the synthesis of 4-bromo-5-methyl-3-nitro-
1H-pyrazole is sparse, a logical pathway can be designed based on established pyrazole

chemistry, involving the sequential nitration and bromination of a suitable precursor.

Proposed Synthetic Workflow
The synthesis can be envisioned starting from 3-methyl-1H-pyrazole. The process involves two

key electrophilic substitution reactions on the pyrazole ring. The order of these reactions is

critical to achieving the desired regiochemistry. Nitration is typically performed first, as the nitro

group is a deactivating meta-director, which would direct subsequent bromination to the 4-

position.
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3-Methyl-1H-pyrazole

Nitration

HNO₃ / H₂SO₄

3-Methyl-5-nitro-1H-pyrazole

Bromination

NBS / Acetonitrile

4-Bromo-5-methyl-3-nitro-1H-pyrazole

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole.

Experimental Protocol: Synthesis
Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate

laboratory safety conditions.
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Step 1: Nitration of 3-Methyl-1H-pyrazole

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a thermometer, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0°C in an ice-salt bath.

Reagent Addition: Slowly add 3-methyl-1H-pyrazole (8.2 g, 0.1 mol) to the cooled sulfuric

acid while maintaining the temperature below 10°C.

Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 6 mL)

dropwise to cooled (0°C) concentrated sulfuric acid (15 mL).

Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring

the internal temperature does not exceed 10°C.

Reaction Progression: After the addition is complete, allow the mixture to stir at room

temperature for 4 hours.

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 3-

methyl-5-nitro-1H-pyrazole should form.

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum.

Step 2: Bromination of 3-Methyl-5-nitro-1H-pyrazole

Dissolution: Dissolve the dried 3-methyl-5-nitro-1H-pyrazole (12.7 g, 0.1 mol) in acetonitrile

(150 mL).

Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution in

portions over 30 minutes.

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced

pressure.
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Purification: Redissolve the residue in ethyl acetate, wash with water and brine, and dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the

solvent and purify the crude product by column chromatography (silica gel, hexane-ethyl

acetate gradient) to yield the final product.

Chemical Reactivity and Derivatization Potential
The true value of 4-bromo-5-methyl-3-nitro-1H-pyrazole for researchers lies in its potential

for chemical modification. The bromo and nitro groups serve as orthogonal synthetic handles

for diversification.

Key Reaction Pathways
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a prime site for

Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the introduction of

aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery

for exploring structure-activity relationships (SAR).[7]

Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂) using

various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 4-bromo-

5-methyl-1H-pyrazol-3-amine is a valuable intermediate itself, as the amino group can be

acylated, alkylated, or converted into a diazonium salt for further transformations.

Cross-Coupling at C4-Br Reduction of C3-NO₂

4-Bromo-5-methyl-3-nitro-1H-pyrazole

Suzuki Coupling
(R-B(OH)₂ / Pd catalyst)

Sonogashira Coupling
(R-C≡CH / Pd, Cu catalyst)

Reduction
(e.g., SnCl₂ / HCl)

4-Aryl-5-methyl-3-nitro-1H-pyrazole 4-Alkynyl-5-methyl-3-nitro-1H-pyrazole

4-Bromo-5-methyl-1H-pyrazol-3-amine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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